(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
CAS No.: 165657-63-6
Cat. No.: VC20904667
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165657-63-6 |
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Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | (3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 |
Standard InChI Key | VCPKAWKGCQTPCR-SECBINFHSA-N |
Isomeric SMILES | C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O |
SMILES | C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O |
Canonical SMILES | C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O |
Introduction
Chemical Structure and Properties
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a member of the hydroxylated pyrrolidine family, characterized by a five-membered pyrrolidine ring with carbonyl groups at positions 2 and 5, a hydroxyl group at position 3, and a benzyl substituent on the nitrogen atom. The specific (R)-stereochemistry at position 3 defines this particular isomer.
Structural Characteristics
The compound has the following chemical identifiers and properties:
Table 1: Chemical Identifiers and Basic Properties
Physicochemical Properties
Based on computational analysis, the compound exhibits the following physicochemical properties:
Table 2: Computed Physicochemical Properties
Synthesis Methods
Several synthetic approaches have been developed for the preparation of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, with most methods utilizing D-malic acid as the starting material to establish the required stereochemistry.
Thermal Condensation Method
One of the most common methods for synthesizing (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione involves the direct thermal condensation of D-malic acid with benzylamine:
Procedure:
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D-malic acid and benzylamine are mixed in a suitable solvent (typically xylene)
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The mixture is heated to approximately 170°C
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Water is eliminated during the reaction, facilitating ring closure
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The product is purified by crystallization or column chromatography
This method reportedly provides the product with high enantiopurity (98-99% ee) when performed under controlled conditions .
Improved Solvent-Free Synthesis
A more environmentally friendly approach involves a direct melting reaction between L-malic acid and benzylamine without using any solvent:
Procedure:
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L-malic acid and benzylamine are mixed in the absence of solvent
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The mixture is heated directly to induce condensation and cyclization
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The crude product is purified by appropriate methods
This improved method reduces solvent waste and potentially increases yield .
Biological Activities and Applications
Glycosidase Inhibition
Structure-Activity Relationships
Comparative studies of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with structurally related compounds have provided insights into structure-activity relationships.
Comparison with Related Compounds
The following structural modifications have been observed to affect biological activity:
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Carbonyl groups at positions 2 and 5:
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Presence of carbonyl groups generally diminishes α-glucosidase inhibition activity
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Reduction of these groups to create pyrrolidine derivatives significantly enhances activity
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Hydroxylation pattern:
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3,4-dihydroxy derivatives show better inhibitory activity than monohydroxylated compounds
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The relative stereochemistry of hydroxyl groups affects potency
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N-benzyl substitution:
Molecular Docking Studies
Molecular docking studies with human α-glucosidase have revealed that compounds with carbonyl groups at positions 2 and 5 (like (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione) adopt a rotated pose (approximately 90°) inside the enzyme binding pocket compared to more active compounds. This rotational difference appears to result in the loss of critical hydrogen-bonding interactions with key amino acid residues, particularly Asp542, explaining their lack of inhibitory activity .
Analytical Characterization
Various analytical techniques have been employed to characterize (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione and confirm its structure and purity.
Optical Rotation
As a chiral compound, (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione exhibits optical activity. The specific rotation for this compound has been reported as:
[α]D = +20.6 (c 1.45, CHCl3) for the acetylated derivative
The positive rotation value is consistent with the (R)-configuration at the stereogenic center.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) using chiral columns has been employed to determine the enantiomeric purity of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, with reported values of 98-100% enantiomeric excess when synthesized under optimal conditions .
Current Research and Future Perspectives
Current Applications in Synthetic Chemistry
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione serves as a valuable chiral building block in organic synthesis due to its defined stereochemistry and functionality. It can be transformed into various pyrrolidine derivatives through:
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Reduction of the carbonyl groups
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Functionalization of the hydroxyl group
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Modification of the benzyl substituent
These transformations allow access to libraries of structurally diverse compounds for biological screening .
Future Research Directions
Several promising research directions for (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione include:
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Structural Modifications: Systematic modification of the core structure to develop more potent enzyme inhibitors
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Target Expansion: Evaluation against a broader range of enzymes beyond glycosidases
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Mechanistic Studies: Investigation of binding mechanisms with various biological targets
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Synthetic Methodology: Development of more efficient, environmentally friendly synthetic routes
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